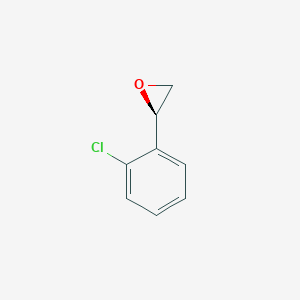

(2S)-2-(2-chlorophenyl)oxirane

説明

BenchChem offers high-quality (2S)-2-(2-chlorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(2-chlorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2-(2-chlorophenyl)oxirane chemical properties and spectral data

An In-Depth Technical Guide to the Chemical Properties and Spectral Data of (2S)-2-(2-chlorophenyl)oxirane

Introduction

(2S)-2-(2-chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic organic chemistry and drug development.[1] As a versatile chiral building block, its unique structural features—a reactive three-membered oxirane ring, a defined stereocenter, and an electronically modified phenyl group—make it an invaluable intermediate for the asymmetric synthesis of complex, enantiomerically pure molecules.[2] The strategic placement of the chlorine atom at the ortho position of the phenyl ring influences the molecule's reactivity and provides a functional handle for further chemical transformations.[1]

This guide offers a comprehensive overview of the core chemical properties and detailed spectral data of (2S)-2-(2-chlorophenyl)oxirane. It is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the underlying scientific rationale for its characterization, grounded in field-proven analytical methodologies. The reactivity of the strained epoxide ring, which is susceptible to nucleophilic attack, allows for the precise introduction of a chiral 2-chlorophenyl-substituted ethanolamine moiety into target structures, a common motif in pharmacologically active compounds.[2]

Chemical and Physical Properties

The fundamental physicochemical properties of (2S)-2-(2-chlorophenyl)oxirane are critical for its handling, reaction design, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [3][4] |

| Molecular Weight | 154.59 g/mol | [3][5] |

| CAS Number | 141394-10-7 | [3][4][6] |

| IUPAC Name | (2S)-2-(2-chlorophenyl)oxirane | [4] |

| Appearance | Colorless oil or liquid | [2] |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [2] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | [3][5] |

| XLogP3-AA | 2.0 - 2.4 | [3][5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Molecular Structure and Stereochemistry

The defining feature of (2S)-2-(2-chlorophenyl)oxirane is its specific stereochemistry. The "(2S)" designation refers to the absolute configuration at the chiral carbon of the oxirane ring bonded to the chlorophenyl group, as determined by the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in drug development, where a single enantiomer often accounts for the desired therapeutic activity while its counterpart may be inactive or cause off-target effects.[2]

Caption: Plausible fragmentation pathway in EI-MS.

Experimental Protocols for Analysis

To ensure the generation of reliable and reproducible data, standardized analytical protocols are essential.

General Analytical Workflow

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition (¹H & ¹³C)

-

Sample Preparation : Accurately weigh 5-10 mg of (2S)-2-(2-chlorophenyl)oxirane and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to TMS at 0.00 ppm.

Protocol 2: FTIR Spectrum Acquisition

-

Sample Preparation : As the compound is a liquid, the neat film method is preferred. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan : Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan : Place the prepared salt plates in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify and label the wavenumbers of significant absorption peaks.

Protocol 3: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions :

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection : Inject 1 µL of the sample solution in split mode.

-

Temperature Program : Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Data Analysis : Analyze the resulting chromatogram to assess purity and identify the mass spectrum corresponding to the main peak. Compare the obtained spectrum with theoretical fragmentation patterns.

Safety and Handling

(2S)-2-(2-chlorophenyl)oxirane is a reactive chemical intermediate and must be handled with appropriate care.

-

Hazard Statements : The compound is associated with several hazards. [5][7] * H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. [7] * Some sources also list H225/H226 (Flammable liquid and vapor) and H302/H312/H332 (Harmful if swallowed, in contact with skin, or if inhaled). [5]* Precautionary Measures :

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [8][9]Avoid breathing vapors or mist. [7] * Storage : Store in a tightly closed container in a cool, dry place away from ignition sources. [3][7] * Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [7]

-

Conclusion

(2S)-2-(2-chlorophenyl)oxirane is a fundamentally important chiral synthon whose utility is directly linked to its well-defined structure and reactivity. The comprehensive spectroscopic data presented in this guide—NMR, IR, and MS—provide the necessary tools for its unambiguous identification and quality control. Adherence to the detailed experimental protocols ensures the generation of high-fidelity data, which is the cornerstone of successful research and development in medicinal and synthetic chemistry. A thorough understanding of its chemical properties and safety profile is essential for its effective and safe application in the synthesis of next-generation pharmaceuticals and complex organic materials.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 560709, 2-(2-Chlorophenyl)oxirane. Available from: [Link]

-

Workman, J. Jr. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Available from: [Link]

- Schroder, K. et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. Note: While the specific publication date may be in the future, the source provides context on epoxide reactivity.

-

LibreTexts Chemistry (2025). 4.9: Spectroscopy of Ethers and Epoxides. Available from: [Link]

-

Diva-portal.org (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Available from: [Link]

-

MDPI (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

-

National Center for Biotechnology Information (PMC) (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Available from: [Link]

-

Encyclopedia.pub (2020). Epoxide Synthesis and Ring-Opening Reactions. Available from: [Link]

-

Oregon State University (n.d.). Spectroscopy of Ethers and Epoxides. Available from: [Link]

-

ResearchGate (n.d.). Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry. Available from: [Link]

- Supporting Information (n.d.). NMR data for 2-Chlorostyrene. Note: This reference provides context for the expected NMR of the precursor alkene.

- Journal of the Brazilian Chemical Society (2013). Supplementary Information. Note: This reference provides examples of IR and NMR spectra for related azido-phenyl compounds.

-

IS NIR Spectra (n.d.). NIR Spectra Collection. Available from: [Link]

- Knochel, P. et al. (2022). Stereoretentive Preparation and Reactions of Highly Optically Enriched Secondary Alkyllithium, Alkylmagnesium and Alkylzinc. Note: This dissertation provides examples of detailed experimental protocols.

-

NIST (n.d.). WebBook for Oxirane, (chloromethyl)-. Available from: [Link]

Sources

- 1. Buy (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. (2S)-2-(2-Chlorophenyl)oxirane | CymitQuimica [cymitquimica.com]

- 5. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. aksci.com [aksci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

(2S)-2-(2-chlorophenyl)oxirane: A Chiral Epoxide for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-chlorophenyl)oxirane, a chiral epoxide of significant interest, serves as a versatile and high-value building block in modern organic and medicinal chemistry. Its structure, featuring a strained three-membered oxirane ring, a specific stereocenter, and a 2-chlorophenyl substituent, makes it a crucial intermediate for the asymmetric synthesis of complex, enantiomerically pure molecules. The precise spatial arrangement of this compound is paramount for the biological activity of the final pharmaceutical products, making its enantioselective synthesis a key focus of research. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and handling of (2S)-2-(2-chlorophenyl)oxirane.

Physicochemical and Structural Properties

The fundamental properties of (2S)-2-(2-chlorophenyl)oxirane are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 141394-10-7 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Synonyms | (S)-2-chlorostyrene oxide, Oxirane, 2-(2-chlorophenyl)-, (2S)- | [1][2] |

| Appearance | Neat (liquid) | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Asymmetric Synthesis of (2S)-2-(2-chlorophenyl)oxirane

The enantioselective epoxidation of the prochiral alkene, 2-chlorostyrene, is the primary route to obtain (2S)-2-(2-chlorophenyl)oxirane. Two prominent methods for achieving high enantioselectivity are the Jacobsen-Katsuki epoxidation and enzymatic epoxidation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst.[4][5][6] This reaction offers high enantiomeric excess (ee) for a variety of substrates, including cis-disubstituted and conjugated alkenes.[6]

Mechanism: The catalytic cycle is believed to involve the oxidation of the Mn(III)-salen complex to a reactive manganese(V)-oxo species.[4] The alkene then approaches the catalyst, and the oxygen atom is transferred to the double bond. The exact mechanism of oxygen transfer is complex and can proceed through different pathways, including a concerted or a stepwise radical mechanism, depending on the substrate and reaction conditions.[6][7]

Caption: Workflow of the Jacobsen-Katsuki Epoxidation.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 2-Chlorostyrene

-

Catalyst Preparation: Prepare the (S,S)-Jacobsen catalyst, a chiral manganese(III) salen complex.

-

Reaction Setup: In a round-bottom flask, dissolve 2-chlorostyrene in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add a catalytic amount of the (S,S)-Jacobsen catalyst to the solution.

-

Oxidant Addition: Cool the mixture to 0°C and slowly add a stoichiometric amount of an oxidant, such as buffered sodium hypochlorite (NaOCl).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the excess oxidant. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure (2S)-2-(2-chlorophenyl)oxirane.

Enzymatic Epoxidation

Biocatalytic methods, particularly using engineered enzymes, offer an environmentally benign and highly selective alternative for asymmetric epoxidation.[8] Engineered cytochrome P450 monooxygenases or styrene monooxygenases (SMOs) can be employed for the highly enantioselective epoxidation of styrene derivatives.[8][9][10] While natural SMOs typically produce (S)-styrene oxides, engineered variants have been developed to yield the (R)-enantiomer with high selectivity.[8][9] Further protein engineering can potentially reverse this selectivity to favor the (S)-product.

Mechanism: The enzymatic reaction involves the activation of molecular oxygen by the enzyme's active site, which contains a heme cofactor. The activated oxygen species is then transferred to the double bond of the substrate, leading to the formation of the epoxide.

Sources

- 1. chemscene.com [chemscene.com]

- 2. (2S)-2-(2-Chlorophenyl)oxirane | CymitQuimica [cymitquimica.com]

- 3. (R)-(2-Chlorophenyl)oxirane | CymitQuimica [cymitquimica.com]

- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

(2S)-2-(2-chlorophenyl)oxirane solubility in organic solvents

An In-Depth Technical Guide to the Solubility of (2S)-2-(2-chlorophenyl)oxirane in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of (2S)-2-(2-chlorophenyl)oxirane. Given the scarcity of published quantitative solubility data for this specific chiral epoxide, this document focuses on empowering the user with the theoretical knowledge and practical methodologies required to establish a robust solubility profile. The core of this guide is the application of Hansen Solubility Parameters (HSP), a powerful predictive tool for solvent selection and formulation development.

Introduction: The Challenge of Predicting Solubility

(2S)-2-(2-chlorophenyl)oxirane is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its reactivity is centered on the strained oxirane ring, making it a valuable intermediate.[1] However, its solubility in organic solvents, a critical parameter for reaction kinetics, purification, and formulation, is not well-documented. Predicting solubility is a complex challenge influenced by the subtle interplay of intermolecular forces between the solute and the solvent. This guide moves beyond simple trial-and-error approaches by introducing a systematic method based on fundamental thermodynamic principles.

Theoretical Framework: Understanding Solubility through Hansen Parameters

The age-old axiom "like dissolves like" provides a qualitative starting point for solubility prediction.[2] Hansen Solubility Parameters (HSP) offer a quantitative and more nuanced application of this principle.[3][4][5][6] The underlying concept is that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular interactions:

-

δd (Dispersion): Energy from London dispersion forces, which arise from temporary fluctuations in electron density.

-

δp (Polar): Energy from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from the attractive forces between a hydrogen atom and an electronegative atom like oxygen, nitrogen, or fluorine.

Together, these three parameters (δd, δp, δh) can be considered as coordinates for a point in a three-dimensional "Hansen space".[3][7] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.

To quantify this similarity, the distance (Ra) between a solvent and a solute in Hansen space is calculated:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

For a given solute, a sphere of solubility can be defined in Hansen space with a specific interaction radius (R₀).[3][4] Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents. This relationship is often expressed using the Relative Energy Difference (RED) number:[4][5]

RED = Ra / R₀

-

RED < 1: The solvent is inside the sphere, and high solubility is predicted.

-

RED = 1: The solvent is on the edge of the sphere, indicating partial solubility.

-

RED > 1: The solvent is outside the sphere, and low to no solubility is expected.

Physicochemical Properties of (2S)-2-(2-chlorophenyl)oxirane

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₈H₇ClO | [8][9] |

| Molecular Weight | 154.59 g/mol | [8][10] |

| Appearance | Colorless Oil (Racemate) | |

| InChI Key | RTPJBMWUVSTBPC-MRVPVSSYSA-N | [9] |

| Topological Polar Surface Area | 12.53 Ų | [8] |

| XLogP3-AA | 2.0 - 2.41 | [8][10] |

| Hydrogen Bond Donor Count | 0 | [8][10] |

| Hydrogen Bond Acceptor Count | 1 | [8][10] |

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of organic solvents. These solvents are selected to cover a broad area of the Hansen space and are essential for the experimental determination of the HSP for (2S)-2-(2-chlorophenyl)oxirane.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility

The cornerstone of calculating the HSP for (2S)-2-(2-chlorophenyl)oxirane is the accurate experimental measurement of its solubility in a curated set of solvents.

Protocol for Solubility Measurement

-

Solvent Selection: Choose a minimum of 10-15 diverse solvents from the table above, ensuring a wide distribution of δd, δp, and δh values.

-

Sample Preparation: Accurately weigh an excess amount of (2S)-2-(2-chlorophenyl)oxirane into a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps).

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to permit the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

-

Dilution: Immediately dilute the extracted aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase component for chromatography) to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 6) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Analytical Quantification of (2S)-2-(2-chlorophenyl)oxirane

Accurate quantification of the dissolved epoxide is critical. Several methods are suitable, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly reliable method for the quantification of organic molecules.[12] For (2S)-2-(2-chlorophenyl)oxirane, a reversed-phase method is recommended.

Protocol Example:

-

System: HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Quantification: Based on a calibration curve generated from standards of known concentration.

-

Derivatization (Optional): For enhanced sensitivity, especially at low concentrations, derivatization of the epoxide with a chromophoric reagent like N,N-diethyldithiocarbamate can be employed prior to HPLC analysis.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and specificity, making it suitable for identifying and quantifying the analyte, particularly in complex matrices.[15][16][17]

Protocol Example:

-

System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from ~100 °C to ~280 °C.

-

Carrier Gas: Helium.

-

Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the analyte.

-

Quantification: Based on a calibration curve prepared with an internal standard.

Titration Methods

Titration offers a cost-effective method for determining epoxide content, though it is generally less sensitive than chromatographic techniques. The most common methods involve the ring-opening of the epoxide with a hydrogen halide, which is either used directly as the titrant or generated in situ.[18][19]

Protocol Example (In-situ HBr generation):

-

Principle: The sample is dissolved in a suitable solvent (e.g., chloroform or methylene chloride). Tetraethylammonium bromide (TEABr) and acetic acid are added. The solution is then titrated with a standardized solution of perchloric acid in acetic acid. The perchloric acid reacts with TEABr to generate hydrogen bromide (HBr), which then reacts with the epoxide ring. The endpoint is detected potentiometrically.[19][20]

-

Reagents: Standardized 0.1 M perchloric acid in acetic acid, TEABr solution, chloroform/methylene chloride, glacial acetic acid.

-

Procedure: Dissolve a known amount of the saturated solution in the solvent, add TEABr and acetic acid, and titrate with perchloric acid. A blank titration is required.

Comparison of Analytical Methods

| Method | Advantages | Disadvantages |

| HPLC-UV | Robust, widely available, good precision and accuracy.[12] | Moderate sensitivity, may require derivatization for trace levels.[13] |

| GC-MS | High sensitivity and specificity, excellent for identification.[16][21] | Requires analyte to be volatile and thermally stable. |

| Titration | Low cost, no specialized equipment needed. | Lower sensitivity, less specific, can be affected by acidic or basic impurities.[22] |

Calculation of Hansen Solubility Parameters for the Solute

Once solubility data has been collected, the HSP of (2S)-2-(2-chlorophenyl)oxirane can be determined.

-

Data Classification: Review the solubility data. Classify each solvent as "good" (solubility above a certain threshold, e.g., >10 g/L) or "poor" (solubility below the threshold).

-

HSP Sphere Calculation: Use specialized software (e.g., HSPiP) or a manual fitting algorithm to find the central HSP coordinate (δd, δp, δh) and the interaction radius (R₀) that best defines a sphere enclosing all the "good" solvents while excluding the "poor" solvents. The algorithm iteratively guesses a central point and a radius, calculates the RED for each solvent, and refines the guess to maximize the fit (i.e., correctly classify the most solvents).

Workflow for HSP Calculation

Caption: Workflow for calculating solute HSP from experimental data.

Safety and Handling of (2S)-2-(2-chlorophenyl)oxirane

Epoxides as a class of compounds require careful handling due to their potential health hazards.

Hazard Identification

-

Skin and Eye Irritation: (2S)-2-(2-chlorophenyl)oxirane is expected to cause skin and serious eye irritation.[23]

-

Respiratory Irritation: Vapors or mists may cause respiratory irritation.[23]

-

Sensitization: Epoxides are known sensitizers. Repeated skin contact can lead to allergic dermatitis.[24][25]

Safe Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[23][26][27]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[26][28]

-

Eye Protection: Use chemical safety goggles or a face shield.[25][29]

-

Clothing: Wear a lab coat and closed-toe shoes. For larger quantities, consider chemical-resistant aprons or coveralls.[24][27]

-

-

Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the compound, especially before breaks.[26][29][30]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.[27]

-

Disposal: Dispose of waste material and empty containers in accordance with federal, state, and local regulations. Do not dispose of liquid epoxy in general waste. Small quantities can be mixed and cured to form a non-hazardous solid before disposal.[24][28][29]

Conclusion

This guide provides a robust framework for determining the solubility of (2S)-2-(2-chlorophenyl)oxirane in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and employing rigorous experimental and analytical techniques, researchers can generate the critical data needed for process optimization, formulation development, and safe handling. This systematic approach replaces guesswork with a scientifically grounded methodology, enabling more efficient and informed decision-making in research and development.

References

- Hansen solubility parameter - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]

- Using COSMO-RS to Predict Hansen Solubility Parameters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c01529]

- Hansen Solubility Parameters (HSP) - Adscientis. [URL: https://www.adscientis.com/en/hansen-solubility-parameters-hsp/]

- Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/py/c3py00336j]

- Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17938927/]

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.

- (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [URL: https://www.researchgate.

- Safe Handling of Epoxy Resin Systems - Wolverine Coatings Corporation. [URL: https://www.wolverinecoatings.com/wp-content/uploads/2021/03/Safe-Handling-of-Epoxy-Resin-Systems-1.pdf]

- Hansen solubility parameter – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/21594937.2021.1947082]

- Epoxy Safety. [URL: https://www.epoxyschool.com/epoxy-safety]

- SAFE HANDLING OF EPOXY SYSTEMS. [URL: https://epoxy-europe.eu/wp-content/uploads/2015/09/PU-E-Safe-Handling-Guideline-final-2015.pdf]

- Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/]

- Epoxy Resin Systems Safe Handling Guide - Crosslink Technology Inc. [URL: https://www.crosslinktech.com/wp-content/uploads/2021/08/Epoxy-Safe-Handling-Guide.pdf]

- (2S)-2-(2-Chlorophenyl)oxirane - AK Scientific, Inc. [URL: https://www.aksci.com/sds/GM4622_sds.pdf]

- Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - ResearchGate. [URL: https://www.researchgate.

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.csus.edu/indiv/m/mackj/chem5/solubility.pdf]

- [PDF] Direct Titration of Epoxy Compounds and Aziridines. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Direct-Titration-of-Epoxy-Compounds-and-Aziridines-Jay-Durbetaki/0819129532657e03507d611802909477b0201099]

- How to Work With Epoxy Resin Safely - IntoResin. [URL: https://intoresin.com/blogs/intoresin-guide/how-to-work-with-epoxy-resin-safely]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.uobabylon.edu.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.mnstate.

- DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React - Diva-portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:1690029/FULLTEXT01.pdf]

- Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. [URL: https://www.paint.org/coatingstech-magazine/articles/hansen-solubility-parameters-hsp-1-introduction/]

- solubility experimental methods.pptx - Slideshare. [URL: https://www.slideshare.net/slideshow/solubility-experimental-methodspptx/251343750]

- GC-MS chromatogram showing epoxide products starting from R... - ResearchGate. [URL: https://www.researchgate.net/figure/GC-MS-chromatogram-showing-epoxide-products-starting-from-R-limonene-using-as-the_fig2_340801646]

- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3580]

- Epoxy equivalent determination of epoxy resins. [URL: https://www.hiranuma.

- Epoxide equivalents in epoxy resin. [URL: https://partners.metrohm.com/GetDocument?action=get_dms_document&docid=3028357]

- What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method? | ResearchGate. [URL: https://www.researchgate.

- CN1712943A - Determination method of epoxy value - Google Patents. [URL: https://patents.google.

- Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions - Diva-portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1690029]

- Hansen Solubility Parameters 2000.pdf - Kinam Park. [URL: https://www.kinampark.com/wp-content/uploads/2017/04/Hansen-Solubility-Parameters-2000.pdf]

- 141394-10-7 | (S)-2-(2-chlorophenyl)oxirane - ChemScene. [URL: https://www.chemscene.com/products/S-2-2-chlorophenyl-oxirane.html]

- HPLC Analysis for Epoxy Coatings Resins - ASTM Digital Library. [URL: https://www.astm.org/stp1086-eb.html]

- (2-Chlorophenyl)oxirane - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/msds/CB42224994_EN.htm]

- (2S)-2-(2-Chlorophenyl)oxirane | CymitQuimica. [URL: https://www.cymitquimica.com/en/producto/2s-2-2-chlorophenyl-oxirane]

- 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/560709]

- GC–MS chromatographic profile of an epoxy-paint direct analysis. The... - ResearchGate. [URL: https://www.researchgate.net/figure/GC-MS-chromatographic-profile-of-an-epoxy-paint-direct-analysis-The-paint-was-the-same_fig4_236166547]

- (2r)-2-(2-Chlorophenyl)oxirane | | RUO - Benchchem. [URL: https://www.benchchem.com/product/b057693]

- Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. [URL: https://www.researchgate.net/publication/228741355_Determination_of_Compounds_from_Epoxy_Resins_in_Food_Simulants_by_HPLC-Fluorescence]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC433100050&productDescription=2-%28CHLOROMETHYL%29-2-METHYLOXIRANE+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- 2-(2-chlorophenyl)oxirane | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-chlorophenyl-oxirane-62717-50-4]

- 2788-86-5(2-(4-CHLOROPHENYL)OXIRANE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3100974_EN.htm]

- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/DA001GCI_EN.pdf]

- HPLC Monitoring of Graphite-Epoxy Prepreg Aging. - DTIC. [URL: https://apps.dtic.mil/sti/pdfs/ADA151187.pdf]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. paint.org [paint.org]

- 8. chemscene.com [chemscene.com]

- 9. (2S)-2-(2-Chlorophenyl)oxirane | CymitQuimica [cymitquimica.com]

- 10. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. dl.astm.org [dl.astm.org]

- 13. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. mdpi.com [mdpi.com]

- 17. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]

- 18. [PDF] Direct Titration of Epoxy Compounds and Aziridines. | Semantic Scholar [semanticscholar.org]

- 19. lcms.cz [lcms.cz]

- 20. hiranuma.com [hiranuma.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. aksci.com [aksci.com]

- 24. wolverinecoatings.com [wolverinecoatings.com]

- 25. crosslinktech.com [crosslinktech.com]

- 26. intoresin.com [intoresin.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. epoxy-europe.eu [epoxy-europe.eu]

- 29. prosetepoxy.com [prosetepoxy.com]

- 30. static.cymitquimica.com [static.cymitquimica.com]

Stereochemistry and absolute configuration of (2S)-2-(2-chlorophenyl)oxirane

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (2S)-2-(2-chlorophenyl)oxirane

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle with profound implications. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile, as receptors and enzymes within biological systems are themselves chiral entities.[1][2] This stereospecificity demands that drug molecules possess a well-defined three-dimensional structure for optimal interaction. Consequently, the use of single-enantiomer drugs has become a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects.[2][3]

Chiral epoxides are among the most valuable and versatile building blocks in asymmetric synthesis.[4] Their strained three-membered ring is primed for stereospecific ring-opening reactions, allowing for the controlled introduction of complex functionalities. Among these, (2S)-2-(2-chlorophenyl)oxirane, also known as (S)-2-chlorostyrene oxide, stands out as a critical intermediate in the synthesis of various biologically active compounds.[5][6] Its precise stereochemistry is paramount for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stereochemistry of (2S)-2-(2-chlorophenyl)oxirane. We will dissect the theoretical framework for assigning its absolute configuration, detail a state-of-the-art method for its enantioselective synthesis, and outline the rigorous analytical techniques required for its unambiguous experimental confirmation.

Part 1: Defining the Stereochemistry: The Cahn-Ingold-Prelog (CIP) Framework

The absolute configuration of a chiral center is unambiguously designated using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8] This systematic process assigns priorities to the substituents attached to the stereocenter, allowing for the assignment of an 'R' (rectus) or 'S' (sinister) descriptor.

For (2S)-2-(2-chlorophenyl)oxirane, the chiral center is the carbon atom of the oxirane ring bonded to both the 2-chlorophenyl group and the other oxirane carbon. Let's apply the CIP rules step-by-step:

-

Identify Substituents: The four groups attached to the chiral carbon (C2 of the oxirane) are:

-

The 2-chlorophenyl group

-

The oxygen atom of the oxirane ring

-

The other carbon atom (CH₂) of the oxirane ring

-

A hydrogen atom

-

-

Assign Priorities Based on Atomic Number: Priority is assigned based on the atomic number of the atom directly bonded to the stereocenter. A higher atomic number receives higher priority.[9][10]

-

Priority 1: The Oxygen atom (O, atomic number 8).

-

Priority 2: The Carbon atom of the 2-chlorophenyl group (C, atomic number 6).

-

Priority 3: The other Carbon atom of the oxirane ring (C, atomic number 6).

-

Priority 4: The Hydrogen atom (H, atomic number 1).

-

-

Break Ties: A tie exists between the two carbon atoms (Priorities 2 and 3). To resolve this, we move to the next atoms along each chain and compare them in order of decreasing atomic number until a point of difference is found.[8][11]

-

For the 2-chlorophenyl group (Priority 2), the carbon is bonded to another carbon (of the phenyl ring), a chlorine atom, and another carbon.

-

For the oxirane CH₂ group (Priority 3), the carbon is bonded to two hydrogen atoms and the oxirane oxygen.

-

Comparing the highest atomic number atoms attached in the next sphere, the 2-chlorophenyl group's connection to a chlorine (via the aromatic ring) gives it higher priority over the oxirane CH₂ group. Therefore, the 2-chlorophenyl group is Priority 2, and the oxirane CH₂ group is Priority 3.

-

-

Determine Configuration: With priorities assigned (1: -O-, 2: -C₆H₄Cl, 3: -CH₂-, 4: -H), we orient the molecule so the lowest-priority group (the hydrogen atom) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. For the (S) enantiomer, this path proceeds in a counter-clockwise direction.[9]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the stereocenter.

Part 2: Enantioselective Synthesis: Accessing the Pure (S)-Enantiomer

The synthesis of enantiomerically pure epoxides is a significant challenge in organic chemistry. While classical resolution of a racemic mixture is possible, modern pharmaceutical development favors asymmetric synthesis, which directly generates the desired enantiomer, improving efficiency and atom economy. The enantioselective epoxidation of the prochiral precursor, 2-chlorostyrene, is the most direct route to (2S)-2-(2-chlorophenyl)oxirane.

Causality in Method Selection: Biocatalysis, particularly using engineered enzymes, has emerged as a powerful tool for highly selective transformations. P450 monooxygenases, for instance, can be engineered through site-directed mutagenesis to exhibit exquisite control over enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99%.[12][13][14] This approach is favored for its mild reaction conditions (often aqueous buffers at room temperature), high selectivity, and reduced environmental impact compared to some metal-based catalytic systems.

Experimental Protocol: Biocatalytic Enantioselective Epoxidation

This protocol is a representative methodology based on the use of an engineered P450 peroxygenase.[5][12]

Materials:

-

2-chlorostyrene

-

Engineered P450 peroxygenase (variant optimized for (S)-selectivity)

-

Glucose and Glucose Dehydrogenase (for cofactor regeneration)

-

NADP⁺

-

Potassium phosphate buffer (pH 8.0)

-

Hydrogen peroxide (H₂O₂) as the oxidant

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer containing glucose, glucose dehydrogenase, NADP⁺, and the engineered P450 enzyme.

-

Substrate Addition: Add 2-chlorostyrene to the reaction mixture. The substrate is often dissolved in a minimal amount of a co-solvent to aid solubility.

-

Initiation: Initiate the reaction by the slow, controlled addition of hydrogen peroxide (H₂O₂) using a syringe pump. This is crucial to avoid enzyme inactivation by high local concentrations of the oxidant.

-

Monitoring: Monitor the reaction progress using chiral HPLC or GC to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Workup: Once the reaction reaches completion, quench any remaining oxidant. Extract the product from the aqueous phase using ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Caption: Workflow for the biocatalytic synthesis of the target epoxide.

Part 3: Confirmation of Absolute Configuration: A Multi-Technique Approach

While a synthesis is designed to produce a specific enantiomer, rigorous analytical verification is a non-negotiable step in drug development. A combination of techniques is employed to confirm both the relative structure and, most importantly, the absolute configuration of the synthesized molecule.

Chiroptical Methods

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are powerful, non-destructive methods for confirming the absolute configuration of a sample in solution.[]

-

Optical Rotation (OR): This classical method measures the rotation of plane-polarized light by a chiral sample. The sign of the rotation ([α]) for (2S)-2-(2-chlorophenyl)oxirane is a characteristic property, but it is highly dependent on solvent, temperature, and concentration.

-

Electronic and Vibrational Circular Dichroism (ECD & VCD): ECD and VCD measure the differential absorption of left- and right-circularly polarized light in the UV-Vis and infrared regions, respectively.[] These techniques provide a much richer fingerprint of the molecule's stereochemistry than optical rotation alone. The modern, authoritative approach involves comparing the experimentally measured ECD and VCD spectra to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT).[16] A strong match between the experimental spectrum and the spectrum calculated for the (S)-configuration provides definitive proof of the absolute stereochemistry.

| Property | Technique | Expected Value for (2S)-enantiomer | Purpose |

| Specific Rotation | Polarimetry | Negative value in a specified solvent (e.g., CHCl₃) | Preliminary check of enantiomeric enrichment. |

| ECD Spectrum | ECD Spectroscopy | Characteristic Cotton effects matching DFT calculation for (S) | Confirms absolute configuration by matching electronic transitions. |

| VCD Spectrum | VCD Spectroscopy | Vibrational bands matching DFT calculation for (S) | Confirms absolute configuration by matching vibrational modes. |

| Enantiomeric Excess | Chiral HPLC/GC | >99% | Quantifies the purity of the desired enantiomer over the undesired one. |

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule, provided a suitable single crystal can be grown.[17] The technique provides a precise three-dimensional map of the electron density within the crystal lattice.

The Causality of Confirmation: The presence of a "heavy" atom, such as the chlorine atom in 2-(2-chlorophenyl)oxirane, is highly advantageous. This atom causes anomalous dispersion of the X-rays, a phenomenon where the scattering factor becomes complex. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined without reference to any other chiral molecule. The resulting Flack parameter is a critical value that validates the correctness of the assigned stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is essential for confirming the molecule's connectivity and constitution. To determine enantiomeric purity, NMR can be used with a chiral auxiliary:

-

Chiral Solvating Agents (CSAs): Adding a CSA to the NMR tube can induce small, measurable chemical shift differences between the signals of the two enantiomers, allowing for the quantification of the enantiomeric excess.[18]

-

Chiral Derivatizing Agents (CDAs): Reacting the epoxide with a CDA creates a pair of diastereomers, which have distinct NMR spectra, again allowing for quantification.

Conclusion and Future Outlook

The stereochemistry and absolute configuration of (2S)-2-(2-chlorophenyl)oxirane are defined by a robust combination of theoretical principles and rigorous experimental validation. The Cahn-Ingold-Prelog rules provide the unambiguous nomenclature, while advanced synthetic methods, particularly biocatalysis, deliver the material with exceptional enantiopurity. Finally, a suite of analytical techniques, led by chiroptical methods and X-ray crystallography, serves as a self-validating system to confirm the absolute configuration with the highest degree of confidence.

For professionals in drug development, a thorough understanding of this workflow is not merely academic; it is a critical component of building a scientifically sound foundation for the development of safe and effective single-enantiomer therapeutics. The principles and techniques detailed herein for this specific chiral epoxide are broadly applicable across the field, representing the standard of care in modern stereochemical analysis.

References

-

Suryn, G. M. Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method. eScholarship, University of California. [Link]

-

Pitzer, M., et al. (2013). Imaging the absolute configuration of a chiral epoxide in the gas phase. Science. [Link]

-

Borhan, B., et al. Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. MSU Chemistry. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Bluefield Esports. (n.d.). advanced spectroscopy for stereochemical analysis. Bluefield Esports. [Link]

-

Kling, N. G., et al. (2015). Determination of the absolute configuration of a chiral epoxide using foil induced Coulomb explosion imaging. Journal of Physics: Conference Series. [Link]

-

Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]

-

Pitzer, M., et al. (2015). Imaging the Absolute Configuration of a Chiral Epoxide in the Gas Phase. ResearchGate. [Link]

-

Cozzi, F. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. [Link]

-

Royal Society of Chemistry. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

-

Zhao, P., et al. (2021). enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. RSC Publishing. [Link]

-

Grokipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Grokipedia. [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

-

University of Calgary. (n.d.). Assigning Group Priorities - The Cahn, Ingold, Prelog rules. University of Calgary. [Link]

-

Das, B., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

-

Zhao, P., et al. (2021). (PDF) Enabling Highly ( R )-Enantioselective Epoxidation of Styrene by Engineering Unique Non-Natural P450 Peroxygenases. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

-

Zhao, P., et al. (2021). Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science (RSC Publishing). [Link]

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

-

Shi, Y., et al. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). 2-(2-Chlorophenyl)oxirane. PubChem. [Link]

-

Lopedota, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

Lopedota, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate. [Link]

-

Zhao, P., et al. (2020). Enabling Highly (R)-Enantioselective Epoxidation of Styrene by Engineering Unique Non-Natural P450 Peroxygenases. ChemRxiv. [Link]

-

Jamrac, D., et al. (2018). Chiroptical properties of 2,2'-bioxirane. Chirality. [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. atlasofscience.org [atlasofscience.org]

- 5. benchchem.com [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]

- 16. Chiroptical properties of 2,2'-bioxirane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. scilit.com [scilit.com]

Reactivity of the epoxide ring in 2-chlorophenyl)oxirane

An In-Depth Technical Guide to the Reactivity of the Epoxide Ring in (2-Chlorophenyl)oxirane

Authored by: A Senior Application Scientist

Abstract

(2-Chlorophenyl)oxirane, a key chiral building block in modern organic synthesis, presents a fascinating case study in epoxide reactivity.[1][2] The molecule's utility, particularly in the synthesis of complex pharmaceutical agents, is derived from the interplay between the inherent strain of the three-membered oxirane ring and the electronic and steric influences of the ortho-substituted chlorophenyl group.[1][3] This technical guide provides an in-depth analysis of the factors governing the regioselective and stereospecific ring-opening of (2-chlorophenyl)oxirane. We will explore the mechanistic dichotomy of reactions under nucleophilic versus acidic conditions, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Strained Ring

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers in organic synthesis. Their reactivity stems from significant ring strain—a combination of angle and torsional strain—which provides a powerful thermodynamic driving force for ring-opening reactions, even with poor leaving groups like alkoxides.[4] This inherent reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone of complex molecule construction.[3][5]

The subject of this guide, (2-chlorophenyl)oxirane (also known as 2-chlorostyrene oxide), is a specialized epoxide whose synthetic value is amplified by three key features:

-

A Reactive Epoxide Core: Susceptible to a wide range of nucleophiles.

-

A Defined Stereocenter: When used in its enantiomerically pure form (e.g., (R)- or (S)-2-(2-chlorophenyl)oxirane), it enables the synthesis of single-enantiomer drugs, avoiding potential off-target effects associated with racemic mixtures.[2]

-

An Electronically Modified Aromatic Group: The ortho-chlorine substituent profoundly influences the regiochemical outcome of ring-opening reactions.[2][3]

A notable application highlighting its importance is its role as a key intermediate in the synthesis of the antiepileptic drug Cenobamate.[1] Understanding the nuances of its reactivity is therefore critical for leveraging its full synthetic potential.

The Decisive Influence of the 2-Chlorophenyl Substituent

The regioselectivity of epoxide ring-opening in unsymmetrical epoxides is a contest between electronic and steric effects.[4] In (2-chlorophenyl)oxirane, the substituent dictates the outcome in a predictable manner depending on the reaction conditions.

-

Electronic Effects: The chlorine atom is an electron-withdrawing group. This inductive effect enhances the electrophilicity of the carbon atoms in the oxirane ring, making them more susceptible to nucleophilic attack compared to unsubstituted styrene oxide.[3][6][7] Furthermore, the adjacent phenyl ring can stabilize a developing positive charge at the benzylic carbon (Cα), a crucial factor in acid-catalyzed reactions.

-

Steric Effects: The bulky 2-chlorophenyl group creates significant steric hindrance at the adjacent benzylic carbon (Cα).[1] This physically obstructs the approach of nucleophiles to this position, favoring attack at the less hindered methylene carbon (Cβ) under conditions where steric factors dominate.[4]

Reaction Mechanisms and Regioselectivity

The regiochemical outcome of the ring-opening reaction is primarily determined by the reaction conditions, which dictate whether the mechanism is SN1-like or SN2-like.[1][4]

Basic or Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, strong nucleophiles (e.g., alkoxides, amines, Grignard reagents, LiAlH₄) attack the epoxide via a direct SN2 mechanism.[4][8][9] In this scenario, steric hindrance is the dominant factor. The nucleophile preferentially attacks the less substituted and more accessible Cβ (methylene) carbon.[1][4] This reaction proceeds with a clean inversion of stereochemistry at the site of attack, yielding a single regioisomer with high fidelity.

Acidic Conditions: The "Borderline" SN1/SN2 Pathway

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and further activating the ring.[4][9] The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a positive charge. For (2-chlorophenyl)oxirane, the benzylic Cα is better able to stabilize the developing partial positive charge due to resonance with the phenyl ring.

This mechanism is often described as "borderline," possessing characteristics of both SN1 and SN2 pathways.[4][10] While a full carbocation is generally not formed, the transition state has significant carbocationic character.[10] The result is that even weak nucleophiles will preferentially attack the more substituted Cα position.[4] Although the attack is directed to the more hindered site, it still proceeds with backside attack, resulting in an overall anti-dihydroxylation or aminoalcohol formation.

Quantitative Data Summary

The principles of regioselectivity can be summarized by examining the typical product ratios obtained under different reaction paradigms.

| Reaction Condition | Nucleophile (Nu) | Mechanism | Major Attack Site | Typical Product Ratio (Cα:Cβ) | Reference |

| Basic / Neutral | Strong (e.g., R-NH₂) | SN2 | Cβ (less hindered) | Highly selective for Cβ | [1][4] |

| Basic / Neutral | Strong (e.g., RO⁻) | SN2 | Cβ (less hindered) | Highly selective for Cβ | [9] |

| Acidic (e.g., H₂SO₄) | Weak (e.g., H₂O) | Borderline SN1/SN2 | Cα (more stable δ+) | Favors Cα | [4][10] |

| Acidic (e.g., HCl) | Weak (e.g., Cl⁻) | Borderline SN1/SN2 | Cα (more stable δ+) | Favors Cα | [9] |

Note: The exact ratios can vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols: A Self-Validating Workflow

This section provides a robust, field-tested protocol for the regioselective ring-opening of (2R)-2-(2-chlorophenyl)oxirane with an amine under basic/neutral conditions. The protocol is designed as a self-validating system, with explanations for key steps and integrated analytical checkpoints.

Protocol: Synthesis of (R)-2-(benzylamino)-1-(2-chlorophenyl)ethan-1-ol

Objective: To perform a regioselective SN2 ring-opening of the epoxide at the Cβ position.

Materials:

-

(2R)-2-(2-Chlorophenyl)oxirane (1.0 eq)

-

Benzylamine (1.5 eq)

-

Methanol (or Isopropanol), anhydrous (approx. 0.2 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Methodology:

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2R)-2-(2-chlorophenyl)oxirane (e.g., 1.55 g, 10 mmol) and anhydrous methanol (50 mL). Stir until fully dissolved. Add benzylamine (e.g., 1.61 g, 15 mmol, 1.5 eq) dropwise at room temperature.

-

Causality: Using an excess of the nucleophile ensures the reaction goes to completion. Methanol is a common protic solvent that facilitates the reaction without being acidic enough to promote Cα attack.

-

-

Reaction Progression: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A new, more polar spot corresponding to the amino alcohol product should appear, while the epoxide spot diminishes.

-

Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup or unnecessary heating.

-

-

Workup and Extraction: Once the starting epoxide is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer to a separatory funnel and separate the layers.

-

Causality: This liquid-liquid extraction moves the desired organic product into the ethyl acetate layer, leaving inorganic byproducts in the aqueous layer.

-

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

-

Causality: The bicarb wash removes any trace acidic impurities. The brine wash helps to break emulsions and begins the drying process by removing bulk water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a viscous oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).

-

Trustworthiness: Chromatography separates the desired product from unreacted benzylamine and any minor side products, ensuring high purity.

-

-

Analysis: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent in vacuo. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The regiochemistry is confirmed by NMR, expecting signals consistent with attack at the Cβ position.

Conclusion

The reactivity of the epoxide ring in (2-chlorophenyl)oxirane is a well-defined and predictable process governed by the fundamental principles of organic chemistry. The ortho-chlorophenyl substituent serves as a powerful control element, directing the regiochemical outcome of ring-opening reactions based on the chosen conditions. Under basic or neutral conditions, steric hindrance dominates, leading to highly selective SN2 attack at the less substituted Cβ position. Conversely, under acidic conditions, electronic stabilization of a borderline carbocationic transition state favors attack at the more substituted benzylic Cα position. This mechanistic duality makes (2-chlorophenyl)oxirane a versatile and powerful tool in the arsenal of the synthetic chemist, enabling the precise and stereocontrolled construction of complex molecular architectures essential for drug discovery and development.

References

- BenchChem. (2025). Application Notes: Ring-Opening Reactions of (2R)-2-(2-Chlorophenyl)oxirane.

- Chemistry Steps. Epoxides Ring-Opening Reactions.

- BenchChem. (2025).

- BenchChem. (2r)-2-(2-Chlorophenyl)oxirane.

- Baciocchi, E. et al. (1999). Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. European Journal of Organic Chemistry.

- Oregon State University. Electronic Effects in Epoxide Ring Opening.

- Schaus, S. E., & Jacobsen, E. N. (2000). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Organic Letters.

- Grabowsky, S., et al. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. The Journal of Organic Chemistry.

- ResearchGate.

- ResearchGate. Regioselective ring opening of styrene oxide with different reagents.

- CymitQuimica. CAS 20697-0-5: 2-(3-Chlorophenyl)oxirane.

- Reddy, C. R., & Kumar, B. S. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society.

- ResearchGate.

- Goliszewski, A. et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society.

- PubChem. 2-(2-Chlorophenyl)oxirane.

- McMurry, J. (2015). Organic Chemistry: A Tenth Edition. Cengage Learning.

- Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions.

- MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.

- Ferreira, M. M. C., et al. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

Biological activity of (2S)-2-(2-chlorophenyl)oxirane derivatives

An In-Depth Technical Guide to the Biological Activity of (2S)-2-(2-chlorophenyl)oxirane Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-(2-chlorophenyl)oxirane is a chiral epoxide of significant interest in medicinal chemistry and organic synthesis. Its stereodefined structure, featuring a reactive oxirane ring and a chlorinated phenyl moiety, renders it a valuable chiral building block for the synthesis of complex, biologically active molecules. The high degree of reactivity in the strained three-membered epoxide ring makes it susceptible to stereospecific nucleophilic ring-opening reactions, allowing for the precise introduction of a 2-chlorophenyl-substituted chiral ethanolamine group into target structures.[1] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of (2S)-2-(2-chlorophenyl)oxirane derivatives, with a focus on their potential in drug discovery and development for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Chiral Epoxide

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Single-enantiomer drugs often exhibit improved therapeutic indices, with greater potency and reduced off-target effects compared to their racemic counterparts.[1] (2S)-2-(2-chlorophenyl)oxirane emerges as a critical chiral intermediate in this context. Its structure is deceptively simple, yet it combines three key features that make it a powerful tool for medicinal chemists:

-

A Stereodefined Center: The (S)-configuration at the chiral carbon is fundamental for investigating structure-activity relationships (SAR) and for constructing molecules that interact with biological targets in a highly specific manner.[1]

-

A Reactive Oxirane Ring: The inherent strain of the three-membered ether ring provides a reliable site for chemical transformation, primarily through nucleophilic attack. This allows for controlled and predictable bond formation.[2]

-

An Electronically Modified Phenyl Group: The ortho-chlorine substituent influences the molecule's electronic properties and reactivity, providing a handle for further functionalization or modulating interactions with biological receptors.

This guide delves into the core aspects of (2S)-2-(2-chlorophenyl)oxirane, from its synthesis and fundamental reactivity to its application as a precursor for a diverse range of biologically active compounds.

Synthesis and Chiral Integrity of (2S)-2-(2-chlorophenyl)oxirane

The generation of (2S)-2-(2-chlorophenyl)oxirane in high enantiomeric purity is the crucial first step for its use in pharmaceutical synthesis. The two primary strategies employed are asymmetric epoxidation and kinetic resolution.

Core Synthetic Strategies

-

Asymmetric Epoxidation: This is a direct and highly atom-economical approach. It involves the enantioselective oxidation of the prochiral alkene, 2-chlorostyrene, using a chiral catalyst to favor the formation of the (S)-enantiomer.[1] Engineered biocatalysts, such as variants of the P450 monooxygenase, have shown particular promise in achieving high enantiomeric excess (ee) in a single step.[1]

-

Kinetic Resolution: This method starts with a racemic mixture of 2-(2-chlorophenyl)oxirane. A chiral reagent or catalyst is then used to selectively react with one enantiomer (the R-enantiomer, in this case), leaving the desired (S)-enantiomer unreacted and therefore enriched.[1]

Caption: Synthetic routes to enantiomerically enriched (2S)-2-(2-chlorophenyl)oxirane.

Experimental Protocol: Biocatalytic Enantioselective Epoxidation

This protocol outlines a method based on the use of an engineered P450 monooxygenase.

Materials:

-

2-chlorostyrene

-

Engineered P450 peroxygenase (e.g., a variant of P450BM3)

-

Glucose and Glucose dehydrogenase (for cofactor regeneration)

-

NADP⁺

-

Potassium phosphate buffer (pH 8.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer containing glucose, glucose dehydrogenase, and NADP⁺.

-

Enzyme Addition: Add the engineered P450 peroxygenase to the buffer solution and allow it to equilibrate.

-

Substrate Addition: Introduce 2-chlorostyrene to the reaction mixture.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation for a predetermined period (e.g., 12-24 hours). Monitor the reaction progress using TLC or GC.

-

Extraction: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting (2S)-2-(2-chlorophenyl)oxirane using column chromatography.

Quality Control: Chiral HPLC for Enantiomeric Excess (ee) Determination

Protocol:

-

Preparation: Prepare a standard solution of racemic 2-(2-chlorophenyl)oxirane and a sample solution of the synthesized product in the mobile phase (e.g., hexane/isopropanol mixture).

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H).

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

UV Detection: 220 nm

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the synthesized sample solution to obtain the peak areas for each enantiomer.

-

-

Calculation: Calculate the enantiomeric excess using the formula:

-

ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100[1]

-

Mechanism of Action: The Ring-Opening Reaction

The synthetic utility of (2S)-2-(2-chlorophenyl)oxirane is dominated by the regioselective and stereospecific nucleophilic ring-opening of its epoxide. This reaction is the cornerstone of its function as a chiral building block. The strained C-O bonds of the oxirane ring are readily cleaved by a wide range of nucleophiles (e.g., amines, thiols, alcohols), leading to the formation of new carbon-nucleophile and carbon-oxygen bonds.[2]

This predictable reactivity allows for the incorporation of the (S)-1-(2-chlorophenyl)-2-hydroxyethyl moiety into a larger molecular scaffold, a common structural motif in many biologically active compounds.

Caption: Generalized nucleophilic ring-opening of the oxirane.

Biological Activities and Therapeutic Applications of Derivatives

While (2S)-2-(2-chlorophenyl)oxirane itself is not typically the final active pharmaceutical ingredient (API), it serves as an indispensable precursor for synthesizing a variety of bioactive compounds.[3]

Anticonvulsant Agents

(S)-2-(2-Chlorophenyl)oxirane is a key reagent in the synthesis of novel triazole and tetrazole derivatives.[4] These heterocyclic compounds have shown significant promise as anticonvulsants. The chiral center introduced by the oxirane is critical for optimizing the interaction with neurological targets, and these compounds are being investigated for the potential treatment of disorders such as epilepsy, ADHD, stroke, and neurodegeneration.[4]

Anticancer Agents

The structure of (2S)-2-(2-chlorophenyl)oxirane allows for modifications that can lead to compounds with potent anti-cancer properties.[3] By reacting the epoxide with various nucleophiles, chemists can generate libraries of compounds for screening against different cancer cell lines. Symmetrical chlorophenylamino-s-triazine derivatives, for instance, have been synthesized and tested for anticancer activity against breast cancer (MCF7) and colon carcinoma (C26) cells, with some compounds showing promising therapeutic potential.[5]

Antibiotics

The oxirane moiety is a structural feature in some natural and synthetic antibiotics. (2S)-2-(2-chlorophenyl)oxirane can serve as a building block in the total synthesis of complex antibiotic agents or in the creation of novel derivatives with potential antimicrobial activity.[3]

Adrenergic Agents